molecular formula C27H38O3 B14795949 [(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

Cat. No.: B14795949
M. Wt: 410.6 g/mol
InChI Key: APTGJECXMIKIET-BFJOXKSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate is a synthetic compound with a complex structure It belongs to the class of steroids and is characterized by its unique cyclopenta[a]phenanthrene core

Preparation Methods

The synthesis of [(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 17α-hydroxyprogesterone.

    Esterification: The 3-position ketone is enolized and then etherified using ethanol and triethyl orthoformate.

    Halogenation: The 6-position is halogenated using carbon tetrabromide, while the 3-position ketone is reduced.

    Acetylation: The 17-position hydroxyl group is acetylated to yield the final product.

Chemical Reactions Analysis

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate undergoes various chemical reactions, including:

Scientific Research Applications

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex steroidal compounds.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a hormone analog.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves its interaction with specific molecular targets and pathways. It acts by binding to steroid hormone receptors, modulating gene expression, and influencing various physiological processes. The compound’s effects are mediated through its interaction with nuclear receptors, leading to changes in transcriptional activity and subsequent biological responses .

Comparison with Similar Compounds

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate can be compared with other similar steroidal compounds, such as:

Properties

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21?,22?,23?,24?,26-,27-/m0/s1

InChI Key

APTGJECXMIKIET-BFJOXKSISA-N

Isomeric SMILES

CCCCCCC(=O)O[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Origin of Product

United States

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